
Bensulide
Overview
Description
Bensulide (CAS 741-58-2) is a selective organophosphate herbicide primarily used to control annual grasses and broadleaf weeds in vegetable crops (e.g., carrots, cucumbers, melons) and turfgrass. Its chemical name is O,O-diisopropyl S-2-phenylsulfonylaminoethyl phosphorodithioate . This compound inhibits cell division in plant roots by disrupting lipid biosynthesis and microtubule assembly .
Key properties include:
- Molecular Formula: C₁₄H₂₄NO₄PS₃
- Melting Point: 307.55–311.57 K
- Toxicity: Classified as slightly toxic (EPA Toxicity Class III) but highly toxic to bees (LD₅₀: 0.0016 mg/bee) and aquatic organisms (LC₅₀: 1.1–1.4 mg/L in fish) .
The U.S. EPA reregistered this compound in 2006, identifying risks to agricultural workers and non-target species but deeming dietary and drinking water exposures acceptable .
Preparation Methods
Bensulide is synthesized through a series of chemical reactions involving phosphorodithioic acid and benzenesulfonamide derivatives. The synthetic route typically involves the reaction of O,O-diisopropyl phosphorodithioate with N-(2-mercaptoethyl)benzenesulfonamide under controlled conditions. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the reaction .
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets regulatory standards for use as an herbicide .
Chemical Reactions Analysis
Bensulide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorodithioic acid derivatives and benzenesulfonamide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while hydrolysis produces phosphorodithioic acid derivatives .
Scientific Research Applications
Herbicidal Efficacy
Bensulide is effective against a variety of weeds, making it a valuable tool in agricultural weed management. Studies have demonstrated its effectiveness when combined with other herbicides. For instance, a study showed that the combination of this compound and pendimethalin significantly improved weed control in onion crops compared to this compound alone, which did not adequately control certain weed species at lower dosages .
Table 1: Efficacy of this compound in Weed Control
Environmental Impact
The environmental fate of this compound is significant due to its potential persistence in soil and water systems. Studies indicate that while this compound itself has moderate water solubility (5.6 mg/L), its oxon form is much more soluble (461 mg/L), raising concerns about leaching into groundwater and surface waters .
Table 2: Environmental Properties of this compound
Property | Value |
---|---|
Water Solubility | 5.6 mg/L |
Oxon Water Solubility | 461 mg/L |
Soil Mobility | Slightly mobile |
Persistence | Moderate |
Human Health Risk Assessment
Human exposure to this compound can occur through food and drinking water due to its application on crops. Risk assessments indicate that while acute exposure risks are managed under certain conditions, chronic exposure remains a concern, especially for vulnerable populations like children . The compound is classified as "not likely to be carcinogenic in humans" based on rodent studies showing no significant tumor increases .
Table 3: Human Health Risk Assessment Summary
Exposure Route | Risk Level |
---|---|
Acute Oral | Low |
Dermal | Moderate |
Inhalation | Moderate |
Case Studies
Case Study 1: Onion Crop Management
In a series of field trials, the combination of this compound and pendimethalin was tested for its effectiveness in controlling weeds in onion crops. The results indicated that this combination provided superior weed control compared to using this compound alone, which led to reduced crop density in some instances due to phytotoxicity at higher application rates .
Case Study 2: Environmental Persistence
Research on the environmental fate of this compound revealed that it persists in soil and can lead to significant residues in crops if not managed properly. The oxon form produced under aerobic conditions poses additional risks for aquatic life due to its higher toxicity levels compared to the parent compound .
Mechanism of Action
Bensulide exerts its herbicidal effects by inhibiting cell division in the meristematic tissues of weeds. It functions as an acetylcholinesterase inhibitor, disrupting the normal function of the enzyme and leading to the accumulation of acetylcholine. This disruption interferes with the growth and development of weed seedlings, ultimately preventing their emergence .
Comparison with Similar Compounds
Efficacy in Weed Control
Bensulide is often compared to methiozolin, oxadiazon, and sulfonylurea herbicides in turfgrass management.
Key Observations :
- This compound alone or combined with oxadiazon provides prolonged control (>80% for 84–112 days) comparable to high-dose methiozolin .
- Methiozolin requires precise application timing (PRE or DPRE) for optimal efficacy, whereas this compound is less timing-sensitive .
- In onions, this compound + pendimethalin replaced discontinued DCPA, achieving equivalent yields .
Chemical Class and Mode of Action
This compound belongs to the organophosphate class, distinct from other herbicides:
Notes:
- This compound is one of the few organophosphates used as a herbicide; most others (e.g., chlorpyrifos) are insecticides .
- Sulfonylureas like halosulfuron have lower environmental persistence than this compound .
Environmental and Toxicological Profiles
Key Risks :
- This compound poses chronic risks to birds and mammals due to cholinesterase inhibition .
- Its high soil binding reduces groundwater contamination but increases sediment runoff risks .
Regulatory and Usage Patterns
Biological Activity
Bensulide is an organophosphate herbicide primarily used in agriculture to control weeds. Its biological activity encompasses various toxicological effects on aquatic and terrestrial organisms, particularly during developmental stages. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound functions by inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition leads to the accumulation of acetylcholine, resulting in neurotoxic effects. This mechanism is common among organophosphates and is critical in understanding the compound's toxicity across different species .
Developmental Toxicity in Aquatic Organisms
Recent studies have highlighted the developmental toxicity of this compound using zebrafish as a model organism. Key findings include:
- Hatching Inhibition : Exposure to 3 mg/L of this compound completely inhibited the hatching of zebrafish eggs .
- Morphological Defects : Significant reductions in size were observed in various organs, including the body, eyes, and inner ear .
- Cardiovascular Effects : The heart development was disrupted, leading to decreased heart rates and abnormal cardiac looping .
- Liver Development : The size of the liver was reduced by approximately 42% after exposure to 3 mg/L of this compound .
- Oxidative Stress : Increased levels of reactive oxygen species (ROS) were noted, indicating oxidative stress, with ROS levels rising by 238.29% .
Toxicological Data Summary
The following table summarizes key toxicological endpoints associated with this compound exposure:
Endpoint | Observed Effect | Concentration (mg/L) |
---|---|---|
Hatching Rate | 0% hatching | 3 |
Body Size Reduction | Decreased by significant percentage | 3 |
Heart Rate | Decreased to 16.37% of control | 3 |
Liver Size | Reduced to 41.98% of control | 3 |
ROS Levels | Increased by 238.29% | 3 |
Chronic Effects on Terrestrial Organisms
This compound also poses risks to terrestrial species. A risk assessment indicated that chronic exposure could lead to significant neurotoxic effects in mammals and birds, particularly affecting reproductive success and survival rates .
Case Studies
Case Study: Impact on California Red-Legged Frog (CRLF)
A study evaluated the indirect effects of this compound on federally listed California red-legged frogs. The findings suggested that exposure could lead to reduced populations of invertebrate prey, which are critical for the survival of CRLF at various life stages .
Q & A
Basic Research Questions
Q. What are the primary human health risks associated with chronic exposure to Bensulide in agricultural settings?
this compound exhibits neurodevelopmental and reproductive toxicity, even at low exposure levels. Chronic exposure routes include dietary intake (food/water) and occupational handling. The U.S. EPA’s risk assessments (2006) identified cholinesterase inhibition as a critical endpoint, with acute Population Adjusted Dose (PAD) and chronic PAD derived from two-generation rat studies and developmental toxicity data in rabbits. Researchers should prioritize cholinesterase activity assays in blood and brain tissues when evaluating human health impacts .
Q. What ecological risks does this compound pose to non-target species in turf and golf course applications?
this compound’s high soil persistence (>200-day half-life) and multiple applications increase risks to birds and aquatic organisms. Acute risk quotients (RQs) for avian species exceed thresholds (RQ > 0.5) due to dietary exposure, while aquatic invertebrates face acute toxicity (LC50 = 1.1–1.4 mg/L in fish). Mitigation strategies include post-application irrigation to reduce foliage residues by ~33%, though turf applications still pose reproductive risks to birds. Field dissipation studies and probabilistic risk modeling are recommended for refining ecological assessments .
Advanced Research Questions
Q. How can researchers design controlled experiments to assess this compound’s inhibitory effects on cholinesterase activity across different species?
- Experimental Design :
- Use Sprague-Dawley rats and New Zealand rabbits for multi-species comparisons, with dose ranges reflecting EPA’s chronic reference dose (cRfD = 0.0015 mg/kg/day).
- Measure erythrocyte and brain cholinesterase activity at 24-hour intervals post-exposure to capture inhibition kinetics.
- Include recovery cohorts to assess reversibility of effects after exposure cessation.
- Data Sources :
- Reference EPA’s two-generation rat study (MRID 44161101) and developmental rabbit study (MRID 44066401) for baseline toxicity data .
Q. What methodological approaches are recommended for resolving discrepancies in this compound’s environmental persistence data between laboratory and field studies?
- Field vs. Lab Comparisons :
- Conduct parallel experiments: Lab studies under controlled conditions (e.g., OECD 307) and field trials in representative soils (e.g., Arizona’s alkaline soils).
- Use isotopic labeling (e.g., 14C-bensulide) to track degradation products and adsorption dynamics.
- Statistical Models :
- Apply first-order kinetics for lab data and Bayesian hierarchical models to integrate field variability (e.g., soil organic matter, irrigation practices).
Q. How can probabilistic exposure modeling improve risk assessments for this compound handlers in heterogeneous agricultural settings?
- Model Framework :
- Utilize the Pesticide Handlers Exposure Database (PHED) to derive unit exposure values (mg/kg/day) for mixing/loading and application scenarios.
- Incorporate geographic-specific parameters (e.g., California’s median application area = 15 acres vs. EPA’s default 350 acres) to refine exposure estimates.
- Sensitivity Analysis :
- Weight variables such as protective equipment usage (e.g., gloves reduce dermal exposure by 90%) and application frequency.
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies between this compound’s low dietary residue detection and high theoretical risk estimates in EPA assessments?
- Conflict : EPA’s Tier I dietary analysis assumed 100% crop-treated at tolerance levels, yet no residues were detected in field trials.
- Resolution Strategies :
- Refine chronic exposure models using weighted average percent crop-treated data (e.g., 1987–1996 USDA surveys) and probabilistic Monte Carlo simulations.
- Validate residue analytical methods (e.g., EPA Method 5499) to improve detection limits in leafy vegetables and root crops .
Q. Methodological Resources
- Toxicity Studies : Access EPA’s MRID-cited studies (e.g., 44161101, 44161105) via the National Technical Information Service .
- Ecological Modeling : Use the TerrPlant model for vascular plant exposure and AGRO-2016 for soil leaching potential .
- Human Health Data : Cross-reference EPA’s DEEM-FCID dietary exposure software with FDA’s Pesticide Residue Monitoring Program datasets .
Properties
IUPAC Name |
N-[2-di(propan-2-yloxy)phosphinothioylsulfanylethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4PS3/c1-12(2)18-20(21,19-13(3)4)22-11-10-15-23(16,17)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIZKPFKNDSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO4PS3 | |
Record name | BENSULIDE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032329 | |
Record name | Bensulide | |
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Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; mp = 34 deg C; [ICSC] Colorless or amber liquid above 34.4 deg C; [HSDB] Amber liquid; mp = 33-36 deg C; Supercools and may remain liquid below these temperatures; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |
Record name | Bensulide | |
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Flash Point |
157 °C, 315 °F, 157 °C (Open cup), 157 °C o.c. | |
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Solubility |
In water, 25 mg/L at 25 °C, Solubility at 20 °C: 300 mg/L kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene., Solubility in water, g/100ml at 20 °C: 0.0025 (practically insoluble) | |
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Density |
1.224 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.0000008 [mmHg], 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Colorless solid, Colorless liquid or white crystalline solid, Amber solid or super cooled liquid /technical formulation/ | |
CAS No. |
741-58-2 | |
Record name | Bensulide | |
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Melting Point |
38.4 °C, 34 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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